N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a triazine-based hybrid molecule combining a 1,3,5-triazine core substituted with methoxy and morpholino groups, linked via a methylene bridge to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-24-17-20-14(19-16(21-17)22-4-6-25-7-5-22)9-18-15(23)11-2-3-12-13(8-11)27-10-26-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNHJXYUVKMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the substitution of chloride ions in cyanuric chloride with various nucleophiles. One common method includes the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties are being explored for the development of new cancer therapies.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Physicochemical and Electronic Properties
Key Research Findings
- Synthetic Flexibility: The triazine core allows diverse functionalization; morpholino and methoxy groups optimize solubility and electronic effects .
- Stability Considerations : Carboxamide linkages (target compound) are more stable than hydrazones (Compound 5h) under physiological conditions .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, particularly its anticancer and antimicrobial properties.
Structural Overview
The compound's structure features a triazine core linked to a benzo[d][1,3]dioxole moiety through a methylene bridge , which is critical for its biological interactions. The presence of the methoxy and morpholino groups enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Core : This is achieved by reacting cyanuric chloride with morpholine in a solvent mixture of dioxane and water at elevated temperatures (70–80°C).
- Introduction of the Benzo[d][1,3]dioxole Moiety : This step usually involves coupling reactions where suitable precursors are reacted under controlled conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown:
- Cytotoxicity against Various Cancer Cell Lines : The compound demonstrated varying levels of cytotoxicity against solid tumor cell lines. For instance:
- IC50 Values : The concentration required for 50% inhibition was measured across different cell lines (e.g., MCF-7, HCT116), with notable values indicating effective antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.0 |
| HEK 293 | 5.3 |
These values suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity :
- Broad-Spectrum Antibacterial Properties : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : The compound may target specific enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Cell Membranes : In bacteria, it could compromise cell membrane integrity, leading to cell lysis.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications and biological activities of similar compounds within the same structural class:
- Comparison with Other Benzodioxole Derivatives : Compounds with similar structural features have shown varying degrees of anticancer and antimicrobial activities.
- Clinical Relevance : Ongoing research aims to assess the pharmacokinetics and toxicity profiles in vivo to establish clinical applicability.
Q & A
What are the common synthetic routes for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and what intermediates are critical?
The synthesis involves multi-step reactions starting with functionalizing the 1,3,5-triazine core. A key intermediate is 4-methoxy-6-morpholino-1,3,5-triazin-2-ylmethyl chloride , synthesized via nucleophilic substitution on trichlorotriazine (1,3,5-trichloro-1,3,5-triazine) using morpholine and methoxide . Subsequent coupling with benzo[d][1,3]dioxole-5-carboxamide derivatives under reflux in ethanol or DMF yields the final compound . Critical intermediates include chalcone precursors for triazine functionalization and morpholine-substituted triazines, which require precise stoichiometric control to avoid byproducts .
How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
- Temperature control : Reactions at 60–80°C balance kinetic efficiency and thermal stability .
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve substitution efficiency on the triazine ring .
Computational methods like quantum chemical reaction path searches can predict optimal conditions by modeling transition states and intermediates, reducing trial-and-error experimentation .
What advanced characterization techniques resolve structural ambiguities in this compound?
- Multidimensional NMR : HSQC and HMBC correlations clarify connectivity between the triazine, morpholine, and benzodioxole moieties .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing, critical for studying solid-state interactions .
- HRMS and HPLC-UV/MS : Ensure molecular weight accuracy and purity (>95%) by detecting trace impurities or degradation products .
How should researchers address discrepancies in reported bioactivity data for similar triazine-carboxamide derivatives?
- Orthogonal assays : Validate target engagement using both enzymatic (e.g., IC₅₀) and cellular (e.g., viability) assays to confirm mechanism-specific activity .
- Standardized protocols : Control variables like cell line passage number, buffer pH, and incubation time to minimize inter-study variability .
- Purity verification : Impurities >5% can skew bioactivity; rigorous HPLC purification and lyophilization are essential .
What computational strategies predict the reactivity of intermediates in this compound’s synthesis?
- Density Functional Theory (DFT) : Models reaction pathways to identify energetically favorable intermediates and transition states .
- Molecular docking : Predicts binding interactions between triazine derivatives and biological targets (e.g., kinases), guiding prioritization of synthetic analogs .
- Machine learning : Algorithms trained on historical reaction data predict optimal solvent/catalyst combinations for novel intermediates .
Which purification techniques are most effective for isolating this compound from complex mixtures?
- Preparative HPLC : Resolves isomers and closely related byproducts using C18 columns with acetonitrile/water gradients .
- Flash chromatography : Silica gel with dichloromethane/methanol gradients (9:1 to 4:1) effectively separates polar intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products .
How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazine 4-position to modulate electron density and binding affinity .
- Bioisosteric replacement : Replace the benzodioxole ring with bioisosteres (e.g., benzofuran) to improve metabolic stability .
- QSAR modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
What strategies ensure the long-term stability of this compound?
- Storage conditions : Lyophilized solids stored at -20°C under argon retain stability for >12 months .
- Degradation monitoring : Periodic HPLC analysis detects hydrolysis or oxidation products, especially at the morpholine or benzodioxole moieties .
- Solution stability : Use anhydrous DMSO aliquots to prevent water-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
